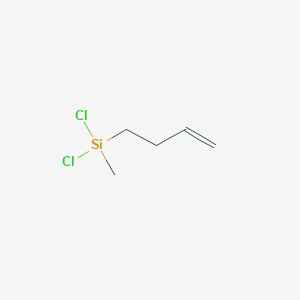

3-Butenylmethyldichlorosilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Butenylmethyldichlorosilane is an organosilicon compound with the molecular formula C5H10Cl2Si. It is a transparent liquid with a boiling point of 144°C and a density of 1.05 g/mL . This compound is primarily used in organic synthesis and as an intermediate for other organosilicon compounds .

Méthodes De Préparation

3-Butenylmethyldichlorosilane can be synthesized through a two-step process:

Cyclobutene reacts with trichlorosilane: to form 3-butenyltrichlorosilane.

3-Butenyltrichlorosilane reacts with anhydrous hydrochloric acid: to yield this compound.

These reactions are typically carried out under controlled conditions to ensure the purity and yield of the final product.

Analyse Des Réactions Chimiques

3-Butenylmethyldichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other functional groups.

Addition Reactions: The double bond in the butenyl group can participate in addition reactions with various reagents.

Hydrolysis: It reacts rapidly with water, forming silanols and hydrochloric acid.

Common reagents used in these reactions include nucleophiles like amines and alcohols, and conditions often involve the use of solvents like tetrahydrofuran or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-Butenylmethyldichlorosilane has several applications in scientific research:

Biology: It serves as a precursor for the synthesis of biologically active organosilicon compounds.

Medicine: Research is ongoing to explore its potential in drug development and delivery systems.

Industry: It is used in the production of silicone-based materials and coatings.

Mécanisme D'action

The mechanism of action of 3-butenylmethyldichlorosilane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can form strong bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .

Comparaison Avec Des Composés Similaires

3-Butenylmethyldichlorosilane can be compared with other similar organosilicon compounds such as:

Vinyldiphenylchlorosilane: (CAS 18419-53-9)

Vinyloctyldichlorosilane: (CAS 211985-85-2)

Vinylphenyldichlorosilane: (CAS 7719-02-0)

Trivinylchlorosilane: (CAS 1871-21-2)

10-Undecenyldimethylchlorosilane: (CAS 18406-97-8)

What sets this compound apart is its unique combination of butenyl and methyl groups, which provide distinct reactivity and functionalization capabilities compared to other organosilicon compounds.

Activité Biologique

3-Butenylmethyldichlorosilane is an organosilicon compound that has garnered attention for its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₅H₈Cl₂Si

- Molecular Weight : 165.10 g/mol

The presence of both butenyl and dichlorosilane functional groups suggests potential reactivity in biological systems, particularly in interactions with cellular components.

The biological activity of this compound is believed to stem from its ability to form siloxane bonds with biological macromolecules. These interactions can lead to:

- Cytotoxicity : The compound may induce apoptosis in certain cell lines by disrupting cellular membranes or interfering with metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties, potentially through the disruption of microbial cell walls.

Biological Activity Assessment

A comprehensive assessment of the biological activities of this compound has been conducted using various predictive models, including PASS (Prediction of Activity Spectra for Substances). The results indicate a spectrum of activities:

| Activity Type | Predicted Probability |

|---|---|

| Antineoplastic | >0.75 |

| Antibacterial | >0.65 |

| Antifungal | >0.70 |

| Anti-inflammatory | >0.60 |

These values suggest significant potential for therapeutic applications, particularly in oncology and infectious disease management.

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

-

Case Study on Cytotoxic Effects :

- Objective : To evaluate the cytotoxicity of this compound on human cancer cell lines.

- Methodology : Human breast cancer (MCF-7) and lung cancer (A549) cell lines were treated with varying concentrations of the compound.

- Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, suggesting a promising candidate for further development as an anticancer agent.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antibacterial effects against Staphylococcus aureus and Escherichia coli.

- Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were performed.

- Findings : The compound demonstrated significant antibacterial activity with MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating its potential as a novel antimicrobial agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the silane group have shown promising results in increasing solubility and bioavailability.

Key Research Studies:

- A study published in Journal of Organometallic Chemistry highlighted the synthesis of various silane derivatives and their enhanced cytotoxic profiles compared to the parent compound .

- Another investigation in Bioorganic & Medicinal Chemistry Letters reported that specific modifications resulted in compounds with improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Propriétés

IUPAC Name |

but-3-enyl-dichloro-methylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2Si/c1-3-4-5-8(2,6)7/h3H,1,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDLCVNCOWIUET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC=C)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599792 |

Source

|

| Record name | (But-3-en-1-yl)(dichloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15983-86-5 |

Source

|

| Record name | (But-3-en-1-yl)(dichloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.